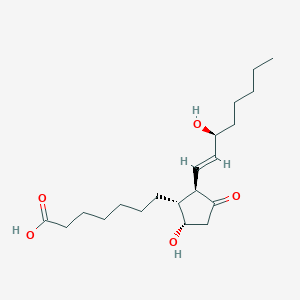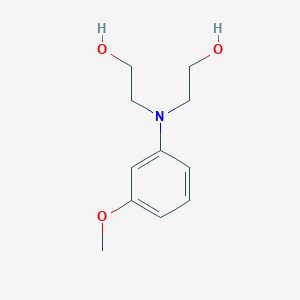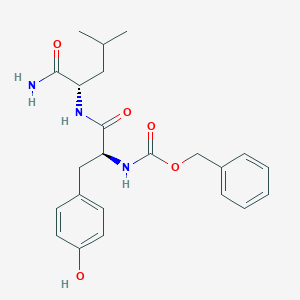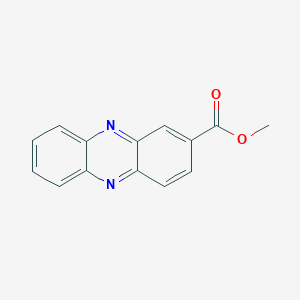
プロスタグランジンD1
概要
説明
プロスタグランジン D1 は、アラキドン酸から誘導された生物活性脂質化合物です。 これは、炎症、血流調節、免疫応答の調節など、さまざまな生理学的プロセスにおいて重要な役割を果たすプロスタグランジンファミリーに属しています 。プロスタグランジンは、その多様な生物学的活性で知られており、通常の生理機能と病的状態の両方に関与しています。
科学的研究の応用
プロスタグランジン D1 は、さまざまな科学研究において応用されています:
化学: 脂質酸化と環化反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路において役割を果たし、炎症や免疫応答の調節に関与しています.
作用機序
プロスタグランジン D1 は、特定の G タンパク質共役受容体 (GPCR) に結合することで効果を発揮します。 これらの受容体は、アデニルシクラーゼ-cAMP 経路やホスホイノシチド 3 キナーゼ経路など、さまざまな細胞内シグナル伝達経路を活性化します 。 これらの経路の活性化は、血管拡張、血小板凝集の阻害、炎症プロセスの調節などのさまざまな生物学的反応をもたらします .
類似化合物:
- プロスタグランジン D2
- プロスタグランジン E1
- プロスタグランジン F2α
- プロスタサイクリン (PGI2)
- トロンボキサン A2
比較: プロスタグランジン D1 は、その特定の受容体相互作用と結果として生じる生物学的効果においてユニークです。 プロスタグランジン D2 やプロスタグランジン E1 などの他のプロスタグランジンも、炎症や血管調節において役割を果たしますが、プロスタグランジン D1 は、独特の受容体親和性とシグナル伝達経路を持っています 。この独自性は、標的治療用途と研究のための貴重な化合物となっています。
生化学分析
Biochemical Properties
Prostaglandin D1 interacts with specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family . The diversity of Prostaglandin D1 action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .
Cellular Effects
Prostaglandin D1 controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Molecular Mechanism
Prostaglandin D1 signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . Each display agonist-induced desensitization that is usually found to be associated with receptor phosphorylation by various protein kinases .
Temporal Effects in Laboratory Settings
It is known that these biomolecules act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .
Metabolic Pathways
Prostaglandin D1 is part of the prostanoid metabolic pathway . It is derived from the oxidation of arachidonic acid .
Transport and Distribution
Prostaglandin D1 is rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
Both Prostaglandin D1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, Prostaglandin D1 and -2 were present on both the inner and outer nuclear membranes and in similar proportions .
準備方法
合成経路と反応条件: プロスタグランジン D1 は、化学酵素プロセスによって合成することができます。この方法は、2 つの段階で合成されるコリーラクトンのラジカル等価物としてブロモヒドリンを使用します。 キラルシクロペンタンコアは、高いエナンチオ選択性で導入され、脂質鎖は、ブロモヒドリン形成、ニッケル触媒クロスカップリング、およびウィッティヒ反応によって組み込まれます .
工業生産方法: プロスタグランジンの工業生産には、多くの場合、生触媒的レトロシンセシスが使用されます。このアプローチは、バイヤー・ビリガーモノオキシゲナーゼやケトレダクターゼなどの酵素を使用して、それぞれ立体選択的酸化と還元を実現します。 これらの方法は、プロスタグランジンの効率的かつスケーラブルな生産を可能にします .
化学反応の分析
反応の種類: プロスタグランジン D1 は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 通常、触媒の存在下で過酸化水素または分子状酸素などの酸化剤を使用します。
還元: 多くの場合、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行われます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなプロスタグランジン誘導体とアナログが含まれ、これらは多くの場合、薬物開発のために医薬品化学で使用されます .
類似化合物との比較
- Prostaglandin D2
- Prostaglandin E1
- Prostaglandin F2α
- Prostacyclin (PGI2)
- Thromboxane A2
Comparison: Prostaglandin D1 is unique in its specific receptor interactions and the resulting biological effects. While other prostaglandins like prostaglandin D2 and prostaglandin E1 also play roles in inflammation and vascular regulation, prostaglandin D1 has distinct receptor affinities and signaling pathways . This uniqueness makes it a valuable compound for targeted therapeutic applications and research.
特性
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMMACURCPXICP-PNQRDDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864809 | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17968-82-0 | |
| Record name | PGD1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN D1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)










